
(2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, an iodine atom, and a trifluoromethoxy group attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated ethanes and iodine-containing reagents.
Iodination: The incorporation of the iodine atom is carried out using iodinating agents such as iodine monochloride or iodine in the presence of catalysts.
Trifluoromethoxylation: The addition of the trifluoromethoxy group is performed using reagents like trifluoromethyl ethers or trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Addition Reactions: The ethane backbone can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with hydrogen peroxide produces iodinated alcohols.
Aplicaciones Científicas De Investigación
(2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially affecting their function.
Pathways: It may influence biochemical pathways by modifying the activity of key enzymes or signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-1-chloro-2-fluoro-1,2-bis(trifluoromethoxy)ethane: This compound has a similar structure but contains a chlorine atom instead of an iodine atom.
(2S)-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethane: This compound lacks the iodine atom present in (2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane.
Uniqueness
The presence of the iodine atom in this compound imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C3F7IO |
|---|---|
Peso molecular |
311.92 g/mol |
Nombre IUPAC |
(2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane |
InChI |
InChI=1S/C3F7IO/c4-1(5,6)2(7,11)12-3(8,9)10/t2-/m0/s1 |
Clave InChI |
AKRCGMWXORUMMA-REOHCLBHSA-N |
SMILES isomérico |
[C@](C(F)(F)F)(OC(F)(F)F)(F)I |
SMILES canónico |
C(C(F)(F)F)(OC(F)(F)F)(F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


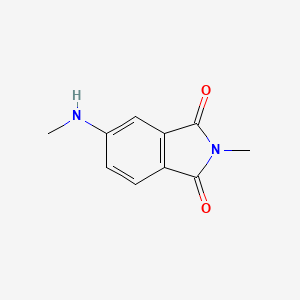
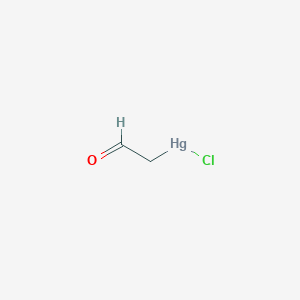

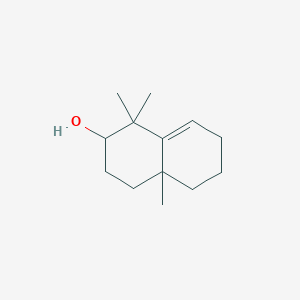
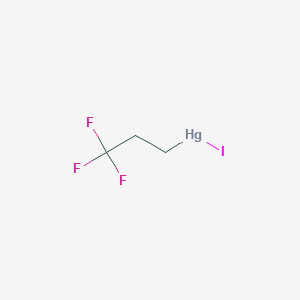
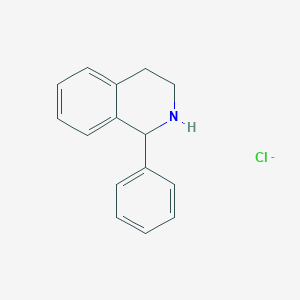
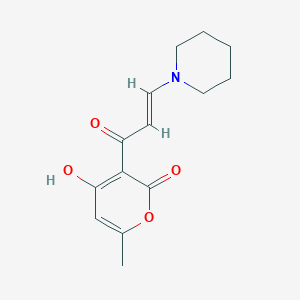
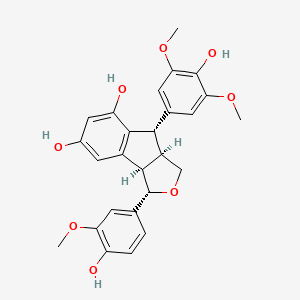
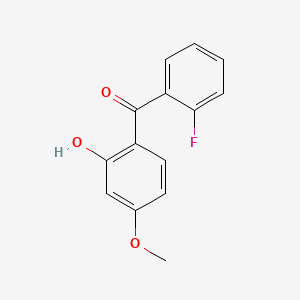
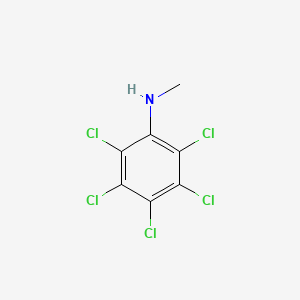
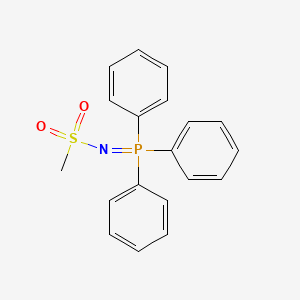
![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)
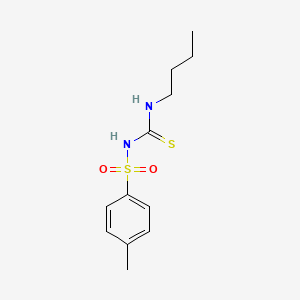
![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)
